molecular formula C16H22ClN3O2 B052152 Renzapridum CAS No. 112727-80-7

Renzapridum

Katalognummer B052152
CAS-Nummer: 112727-80-7
Molekulargewicht: 323.82 g/mol
InChI-Schlüssel: GZSKEXSLDPEFPT-IINYFYTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Renzapridum, specifically [3H] renzapridum (BRL 24924), involves catalytic tritio dehalogenation of a corresponding halogenated analogue. This process achieves high specific activity tritiated Renzapridum suitable for receptor binding studies (Freer & Nash, 1997).

Molecular Structure Analysis

Renzapridum's pharmacological profile is partly determined by its molecular structure, which interacts with serotonin receptors. It acts as a full serotonin 5-HT4 receptor agonist on the gut and a 5-HT3 receptor antagonist. Its structure facilitates selective affinity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors, influencing its gut motility-stimulating actions (Meyers & Hickling, 2008).

Chemical Reactions and Properties

Renzapridum undergoes limited metabolism by liver microsomes, indicating minimal non-microsomal metabolism. Its metabolic products have much lower affinity for 5-HT receptors compared to Renzapridum, suggesting that its therapeutic profile is unlikely to be affected by its minor metabolites or interactions with major drug-metabolizing enzymes in the liver at therapeutic doses (Meyers & Hickling, 2008).

Physical Properties Analysis

Renzapridum's physical properties, including its solubility, stability, and form, play a crucial role in its bioavailability and pharmacokinetics. However, specific details on the physical properties of Renzapridum were not directly found in the available literature. Generally, these properties would influence how Renzapridum is formulated and administered for clinical or research purposes.

Chemical Properties Analysis

The chemical properties of Renzapridum, including its reactivity with other compounds, stability under various conditions, and interaction with biological molecules, underpin its mechanism of action as a prokinetic agent and 5-HT receptor modulator. Its selective inhibition and activation of serotonin receptors are key to its effect on gastrointestinal motility and transit, as demonstrated in pharmacological studies (Meyers & Hickling, 2008).

Wissenschaftliche Forschungsanwendungen

Mechanism of Action and Therapeutic Potential

Renzapridum acts as a mixed 5-hydroxytryptamine type 4 (5-HT4) agonist and 5-HT3 receptor antagonist, which has demonstrated a stimulatory effect on gastrointestinal motility and transit. This dual action contributes to its therapeutic efficacy in managing symptoms of IBS, particularly constipation-predominant IBS (C-IBS) and mixed-type IBS. Clinical evaluations, including Phase II studies, have indicated potential beneficial effects of Renzapridum on symptoms and bowel habits in patients with these conditions (Scarpellini & Tack, 2008; Camilleri et al., 2004).

Pharmacology and Metabolism

The pharmacological profile of Renzapridum has been extensively characterized, revealing its selectivity for serotonergic receptors, particularly human 5-HT3 and guinea-pig 5-HT4 receptors. Its metabolic products, primarily Renzapridum N-oxide and its enantiomers, display much lower affinity for all 5-HT receptors, suggesting that Renzapridum's metabolites are minor and unlikely to contribute significantly to its therapeutic profile. Notably, Renzapridum does not inhibit major cytochrome P450 (CYP) drug-metabolizing enzymes at concentrations relevant for clinical use, indicating a low potential for drug-drug interactions (Meyers & Hickling, 2008).

Clinical Efficacy and Safety Profile

While Renzapridum has been studied for its efficacy in treating IBS, a meta-analysis encompassing randomized controlled trials with 2528 patients assessed its efficacy and tolerability. The analysis concluded that Renzapridum did not show superiority to placebo in relieving IBS symptoms but caused significant incidences of diarrhea and drop-outs due to adverse effects compared to placebo. This outcome suggests that while Renzapridum might offer some therapeutic benefits, its use may be limited by tolerability concerns in certain patient populations (Mozaffari, Nikfar, & Abdollahi, 2014).

Eigenschaften

IUPAC Name

4-amino-N-[(4R,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSKEXSLDPEFPT-IINYFYTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1C(=O)N[C@@H]2CCN3CCC[C@H]2C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318522
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Renzapride

CAS RN

112727-80-7
Record name Renzapride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112727-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Renzapride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112727807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Renzapride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RENZAPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9073C0W4E9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.